molecular formula C19H16Cl2N4O2 B11318769 N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide

Cat. No.: B11318769
M. Wt: 403.3 g/mol
InChI Key: KQNGLWUHAVLVKD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorinated phenyl groups are then introduced through substitution reactions, followed by the attachment of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

    Substitution: The chlorinated phenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Tailored citrus pectin-derived compounds: Compounds with similar functional groups and applications in various fields.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide is unique due to its specific combination of a triazine ring and chlorinated phenyl groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]propanamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-11-3-6-15(21)9-16(11)23-18(26)12(2)25-19(27)24-17(10-22-25)13-4-7-14(20)8-5-13/h3-10,12H,1-2H3,(H,23,26)

InChI Key

KQNGLWUHAVLVKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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